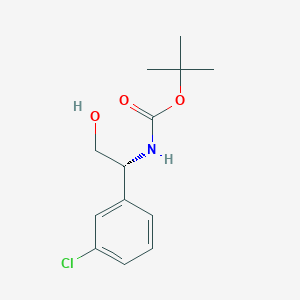

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

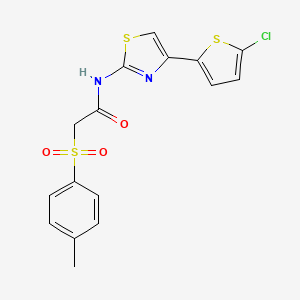

“®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate” is a carbamate ester . It is chemically similar to amides and forms polymers such as polyurethane resins . It is used as a postharvest-applied sprout inhibitor, widely used around the globe to prevent sprouting of stored potatoes .

Molecular Structure Analysis

The molecular structure of carbamate esters, including “®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate”, generally consists of aromatic and/or aliphatic moieties . More specific information about the molecular structure of this compound was not found in the search results.Chemical Reactions Analysis

Carbamates are more reactive than amides . They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . Flammable gaseous hydrogen is produced by the combination of active metals or nitrides with carbamates .Physical And Chemical Properties Analysis

Carbamate ester derivatives are generally stable and have a low vapour pressure and low water solubility . Specific physical and chemical properties of “®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate” were not found in the search results.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Building Blocks

- Synthesis of N-(Boc) nitrone equivalents : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related compounds, have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Catalyzed Reactions and Enantioselective Synthesis

- Rhodium-Catalyzed Enantioselective Reactions : In a study, tert-Butyl carbamate derivatives were involved in rhodium-catalyzed enantioselective additions, indicating their role in the preparation of chiral compounds. Such processes are essential for creating enantiomerically pure substances, crucial in the development of pharmaceuticals (Storgaard & Ellman, 2009).

Intermediates for Natural Products and Pharmaceuticals

- Synthesis of Jaspine B Intermediate : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which possesses cytotoxic activity against human carcinoma cell lines, was synthesized from L-Serine. This showcases the application in synthesizing biologically active compounds through a multi-step process, highlighting the role of such carbamates in medicinal chemistry (Tang et al., 2014).

Hydrogen Bonding and Crystal Engineering

- Structural Characterization and Hydrogen Bonding : Carbamate derivatives have been structurally characterized, revealing the importance of strong and weak hydrogen bonds in crystal engineering. These studies provide insights into the molecular arrangements that can influence the properties of materials, including pharmaceuticals (Das et al., 2016).

Safety and Hazards

Carbamates are chemically similar to, but more reactive than amides . They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . Flammable gaseous hydrogen is produced by the combination of active metals or nitrides with carbamates .

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R)-1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYMATJMMKRYJJ-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2737733.png)

![9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2737742.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2737744.png)

![7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2737748.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2737751.png)

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737752.png)

![2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B2737753.png)